6-Tert-butylcinnoline
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Overview
Description
6-Tert-butylcinnoline is an organic compound with the molecular formula C12H14N2. It is a derivative of cinnoline, featuring a tert-butyl group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Tert-butylcinnoline typically involves the reaction of cinnoline with tert-butyl halides under specific conditions. One common method is the alkylation of cinnoline using tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: 6-Tert-butylcinnoline undergoes various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl hydroperoxide under specific conditions.
Reduction: The cinnoline ring can be reduced using hydrogenation catalysts to form dihydrocinnoline derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Tert-butyl alcohol, tert-butyl hydroperoxide.
Reduction: Dihydrocinnoline derivatives.
Substitution: Halogenated cinnoline derivatives.
Scientific Research Applications
6-Tert-butylcinnoline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Tert-butylcinnoline involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and binding affinity to various biological targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Cinnoline: The parent compound without the tert-butyl group.
4,4’-Bis(2,6-di-tert-butylphenol): Another compound with tert-butyl groups but different core structure.
tert-Butylbenzene: A simpler aromatic compound with a tert-butyl group
Uniqueness: 6-Tert-butylcinnoline is unique due to the presence of both the cinnoline ring and the tert-butyl group, which confer distinct chemical and physical properties.
Properties
CAS No. |
318276-70-9 |
---|---|
Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
6-tert-butylcinnoline |
InChI |
InChI=1S/C12H14N2/c1-12(2,3)10-4-5-11-9(8-10)6-7-13-14-11/h4-8H,1-3H3 |
InChI Key |
TZITUHFTAHJFNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N=NC=C2 |
Origin of Product |
United States |
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